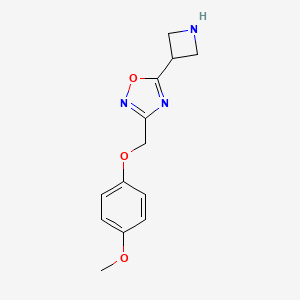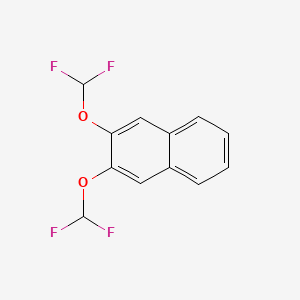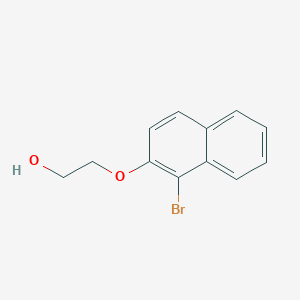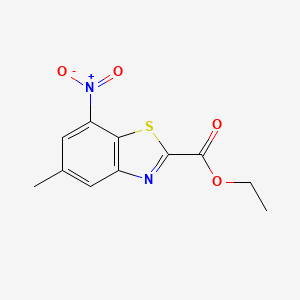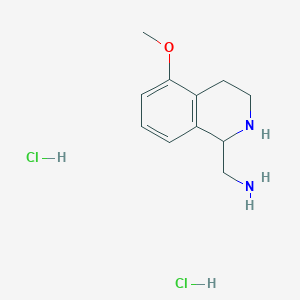
4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the formation of the imidazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield substituted imidazoles . The subsequent introduction of the pyrimidine ring can be achieved through various cyclization reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and the use of efficient catalysts like NHC-copper can be employed to streamline the production process .
化学反応の分析
Types of Reactions
4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include other substituted imidazoles and pyrimidines, such as:
- 2-(2-chloro-4-nitro-1H-imidazol-1-yl)acetic acid
- 4,5-disubstituted imidazoles
- 2,4(5)-diarylimidazoles
Uniqueness
What sets 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications.
特性
CAS番号 |
1416373-79-9 |
|---|---|
分子式 |
C9H6ClF3N4 |
分子量 |
262.62 g/mol |
IUPAC名 |
4-chloro-2-(1-methylimidazol-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H6ClF3N4/c1-17-3-2-14-8(17)7-15-5(9(11,12)13)4-6(10)16-7/h2-4H,1H3 |
InChIキー |
PDJBPTPSUYFDIO-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2=NC(=CC(=N2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)


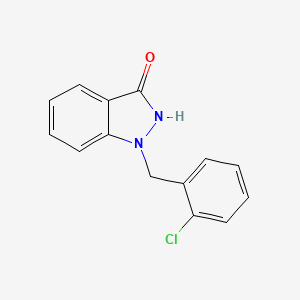
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)
